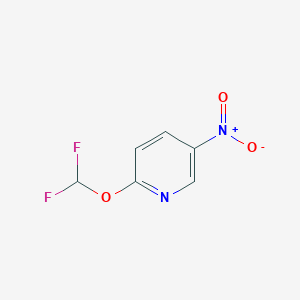

2-(Difluoromethoxy)-5-nitropyridine

描述

属性

IUPAC Name |

2-(difluoromethoxy)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O3/c7-6(8)13-5-2-1-4(3-9-5)10(11)12/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHADOSXRICWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192813-41-4 | |

| Record name | 2-(Difluoromethoxy)-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-nitropyridine typically involves the introduction of the difluoromethoxy group and the nitro group onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with difluoromethyl ether in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) nitrate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods are often employed.

化学反应分析

Types of Reactions

2-(Difluoromethoxy)-5-nitropyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The difluoromethoxy group can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as 2-(methoxymethoxy)-5-nitropyridine.

Reduction: 2-(Difluoromethoxy)-5-aminopyridine.

Oxidation: Oxidized derivatives of the pyridine ring.

科学研究应用

Synthetic Chemistry

2-(Difluoromethoxy)-5-nitropyridine serves as a significant building block for synthesizing more complex molecules. It has been utilized in:

- Palladium-Catalyzed Fluoro-Carbonylation: This method allows for the efficient preparation of acyl fluorides from aryl, vinyl, and heteroaryl iodides using this compound as a bench-stable reagent. The process achieves high yields (up to 99%) under CO-free conditions, making it safer compared to traditional methods that use toxic reagents like formyl fluoride .

Research indicates potential biological applications of this compound:

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains, potentially disrupting bacterial cell wall synthesis.

- Cancer Research: The compound is being investigated for its ability to inhibit specific enzymes and modulate receptor activities related to cancer pathways, indicating possible anticancer properties .

Pharmaceutical Applications

The compound is explored as a pharmaceutical intermediate for drug development targeting various diseases, particularly due to its unique reactivity and the presence of both difluoromethoxy and nitro groups which enhance lipophilicity and metabolic stability.

Case Study 1: Palladium-Catalyzed Fluoro-Carbonylation

In a study published in Communications Chemistry, researchers demonstrated the utility of this compound in the palladium-catalyzed fluoro-carbonylation of aryl iodides. The study highlighted the compound's ability to facilitate the formation of acyl fluorides efficiently while tolerating a wide range of functional groups .

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. Results indicated that this compound exhibited comparable activity against several bacterial strains, suggesting its potential as an alternative treatment option in antimicrobial therapy.

作用机制

The mechanism of action of 2-(Difluoromethoxy)-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

相似化合物的比较

Comparison with Similar Compounds

Structurally analogous pyridine derivatives exhibit variations in substituent groups, positions, and applications. Below is a detailed comparison:

Structural and Functional Group Comparisons

Electronic and Mechanistic Insights

- Electron-Withdrawing Effects: The –NO₂ and –OCF₂ groups in this compound synergistically activate the pyridine ring for nucleophilic substitution, facilitating CO/F⁻ release during catalysis. In contrast, 2-(Difluoromethyl)-5-nitropyridine lacks the ether oxygen, reducing its ability to act as a fluoride donor .

- Steric Considerations : Bulky substituents (e.g., 2,4-difluorophenyl in ) may hinder substrate accessibility in catalytic systems .

Application-Specific Advantages

- Pharmaceutical Synthesis : While this compound enables late-stage fluorocarbonylation of drug-like molecules, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole () is restricted to pantoprazole synthesis, highlighting divergent roles in medicinal chemistry .

- Safety Profile : Compared to gaseous formyl fluoride, this compound’s solid-state stability minimizes handling risks, a critical advantage over volatile analogs like 2-Fluoro-4-methyl-5-nitropyridine .

生物活性

2-(Difluoromethoxy)-5-nitropyridine is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula: C7H5F2N2O2

- CAS Number: 1192813-41-4

- Molecular Structure: The compound features a pyridine ring substituted with a difluoromethoxy group and a nitro group, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, particularly in pathways relevant to cancer and microbial resistance .

- Receptor Modulation: It may modulate receptor activities, influencing cellular signaling pathways critical for maintaining homeostasis or responding to stress .

- Gene Expression Alteration: There is evidence suggesting that it can affect the expression of genes involved in inflammation and cancer progression .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Anticancer Activity

Preliminary studies have explored the compound's potential as an anticancer agent. In vitro assays demonstrate that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The compound's ability to target specific pathways involved in tumor growth makes it a candidate for further development in oncology .

Case Study 1: Anticancer Efficacy

In a study published in Communications Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of control compounds. This suggests its potential as a lead compound for drug development targeting specific cancers .

Case Study 2: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory assessed the antimicrobial effects of the compound against resistant bacterial strains. The findings revealed that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel antimicrobial agent .

Research Findings Summary

| Biological Activity | Mechanism | Efficacy | Reference |

|---|---|---|---|

| Antimicrobial | Cell wall disruption | Effective against MRSA | |

| Anticancer | Apoptosis induction, cell cycle arrest | Dose-dependent inhibition |

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

- In Vivo Studies: To assess the pharmacokinetics and toxicity profiles in animal models.

- Mechanistic Studies: To elucidate specific molecular targets and pathways affected by the compound.

- Formulation Development: To enhance bioavailability and therapeutic efficacy.

常见问题

Q. What are the established synthetic routes for 2-(Difluoromethoxy)-5-nitropyridine, and what analytical techniques are critical for confirming its purity and structure?

The synthesis of this compound typically involves nucleophilic substitution reactions, where a nitro group and difluoromethoxy moiety are introduced sequentially to a pyridine backbone. Key steps include the use of fluorinated reagents (e.g., difluoromethoxylation agents) under controlled conditions to avoid side reactions. For purity validation, High-Performance Liquid Chromatography (HPLC) with UV detection is essential, while structural confirmation relies on Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) and Liquid Chromatography-Mass Spectrometry (LC-MS) . These techniques help identify impurities such as sulfone byproducts or unreacted intermediates .

Q. How does the presence of the difluoromethoxy group influence the compound’s stability under various experimental conditions?

The difluoromethoxy group enhances stability against hydrolysis compared to non-fluorinated analogs due to the electron-withdrawing effects of fluorine atoms. However, under strongly acidic or basic conditions, degradation may occur, forming nitroso derivatives or demethylated products. Stability studies should employ accelerated thermal stress testing (e.g., 40–60°C) and pH-varied aqueous solutions monitored via HPLC to track decomposition pathways .

Q. What solvent systems are optimal for handling this compound in catalytic reactions?

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred due to their ability to dissolve both the compound and transition-metal catalysts (e.g., Pd complexes). These solvents also minimize side reactions during fluorocarbonylation processes. Solvent choice should be validated by kinetic studies to ensure reaction efficiency and reproducibility .

Advanced Research Questions

Q. What role does this compound play in Pd-catalyzed fluoro-carbonylation reactions, and how does its electronic structure facilitate this process?

This compound acts as a CO surrogate in Pd-catalyzed reactions, enabling the insertion of fluorocarbonyl groups into aryl/heteroaryl iodides. The electron-deficient pyridine ring stabilizes transition states during oxidative addition, while the nitro group enhances electrophilicity, promoting nucleophilic attack by fluoride ions. Mechanistic studies using ³¹P NMR and isotopic labeling have confirmed the intermediacy of Pd–CO complexes, with the difluoromethoxy group preventing catalyst poisoning .

Q. How can computational chemistry methods predict the reactivity and regioselectivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model the compound’s frontier molecular orbitals (FMOs) to predict sites of electrophilic/nucleophilic attack. For example, the nitro group’s electron-withdrawing nature lowers the LUMO energy at the pyridine C-3 position, favoring regioselective functionalization. Computational workflows should integrate solvent effects and transition-state optimization to align with experimental outcomes .

Q. What strategies resolve contradictory data regarding the compound’s reaction kinetics in fluorocarbonylation?

Discrepancies in rate constants often arise from trace moisture or oxygen in reaction systems. Rigorous inert-atmosphere techniques (glovebox, Schlenk lines) and real-time monitoring via in-situ IR spectroscopy can mitigate these issues. Additionally, Arrhenius plot analysis under varying temperatures helps distinguish between kinetic and thermodynamic control pathways .

Q. How does this compound compare to other fluorocarbonylation reagents in terms of efficiency and safety?

Unlike gaseous CO or toxic fluorinating agents (e.g., HF), this compound is a stable solid that eliminates handling hazards. Benchmarking studies show superior yields (>90%) in acyl fluoride synthesis compared to traditional methods. Comparative metrics should include turnover numbers (TONs) and environmental impact assessments (E-factor) .

Q. What impurities are commonly observed during its synthesis, and how are they quantified?

Major impurities include over-oxidized sulfones and residual starting materials (e.g., 5-nitropyridine derivatives). Ultra-HPLC (UHPLC) with a C18 column and diode-array detection achieves baseline separation, while limit tests (e.g., ≤0.15% for any impurity) ensure compliance with pharmacopeial standards .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) .

- Mechanistic Probes : Employ isotopic labeling (¹⁸O, ²H) to trace oxygen sources in fluorocarbonylation .

- Stability Protocols : Store the compound under argon at –20°C to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。